(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, also known as R-2-FMC, is a synthetic compound that has been used in scientific research for many years. R-2-FMC is an important building block in organic synthesis, due to its unique properties and its ability to be used in a variety of different reactions. It is also used in drug discovery and development, as it can be used to form a variety of different compounds.
Scientific Research Applications
Preparation of N-Fmoc-Protected β2-Homoamino Acids : A method for large-scale preparation of N-Fmoc-protected β2-homoamino acids, using key steps like diastereoselective amidomethylation and protective-group exchange, has been developed. This is crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Synthesis of N-Fmoc-Protected β-Amino Acids : The Arndt-Eistert protocol has been applied successfully for creating enantiomerically pure N-Fmoc-protected β-amino acids from α-amino acids (Ellmerer-Müller et al., 1998).
Synthesis of Complex Cyclodepsipeptides : Guidelines for synthesizing 'head-to-side-chain cyclodepsipeptides', including the preparation of noncommercial protected amino acids like Fmoc-AHDMHA-OH, are provided. This is relevant for pharmaceutical research, particularly in creating compounds with cytotoxicity against human cancer cell lines (Pelay-Gimeno et al., 2016).
Self-Assembled Structures by Fmoc-Modified Amino Acids : Research on self-assembling properties of various Fmoc-modified amino acids, leading to the design of novel self-assembled architectures, has been conducted. This has potential implications in materials science (Gour et al., 2021).
(Acyloxy)alkoxy Moiety as Amino Acids Protecting Group : A new pathway for preparing asymmetrically protected diaminosuberic acid, using (acyloxy)alkoxy promoiety as a protecting group, has been described. This has applications in the synthesis of complex amino acids (Mollica et al., 2012).
Enantioselective Synthesis of Amino Acids : The asymmetric synthesis of new amino acids like 3′-phosphono-L-tyrosine and its incorporation into peptides using the Fmoc strategy of solid-phase peptide synthesis is explored (Paladino et al., 1993).
Synthesis of Oligomers from Amino Acid Analogues : Efficient synthesis of oligomers from N-Fmoc-protected sugar amino acids, derived from neuraminic acids, showcases the compound's utility in solid-phase synthesis (Gregar & Gervay-Hague, 2004).
Electrochemiluminescent Peptide Nucleic Acid-like Monomers : The development of Ru(II)-peptide nucleic acid (PNA)-like monomers incorporating [(9H-fluoren-9-yl)methoxy]carbonylamino groups for potential biosensing applications is a significant area of research (Joshi et al., 2011).
Fluorescent Indicators for Cytosolic Calcium : The synthesis of fluorescent indicators for measuring cytosolic free Ca2+ in cells, combining a tetracarboxylate chelating site with a xanthene chromophore, is an important application in cellular biology (Minta et al., 1989).
properties
IUPAC Name |
(2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQGHPODCJZDB-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426274 | |
Record name | Fmoc-D-Chg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid | |
CAS RN |
198543-96-3 | |
Record name | Fmoc-D-Chg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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